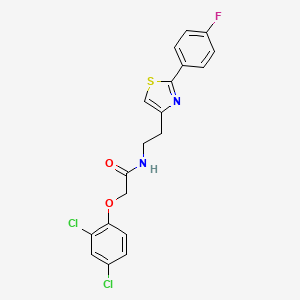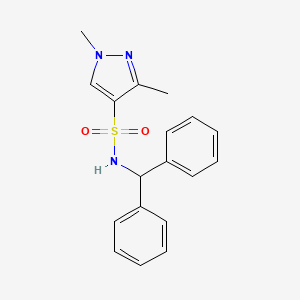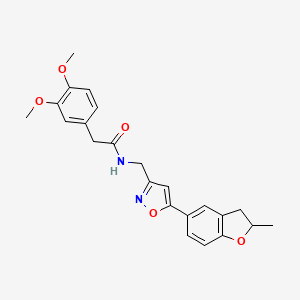
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of β-amino alcohols with suitable leaving groups.
Coupling Reactions: The final step involves coupling the thiazole and azetidine intermediates with a phenoxyacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Biology: It can be used to study the interactions of thiazole and azetidine rings with biological targets.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole and azetidine rings can provide unique binding properties that enhance the compound’s activity.
相似化合物的比较
Similar Compounds
2-Acetylthiazole: A simpler thiazole derivative with similar aromatic properties.
1-(4,5-Dihydro-2-thiazolyl)ethanone: Another thiazole derivative with a different substitution pattern.
2-Phenoxyethanone: A simpler phenoxy derivative without the thiazole and azetidine rings.
Uniqueness
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to the combination of the thiazole, azetidine, and phenoxy groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity that is not seen in simpler compounds.
属性
IUPAC Name |
2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(10-18-11-4-2-1-3-5-11)16-8-12(9-16)19-14-15-6-7-20-14/h1-7,12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTJMNNZHOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
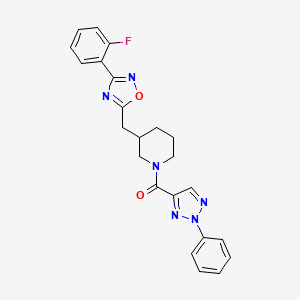
![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)
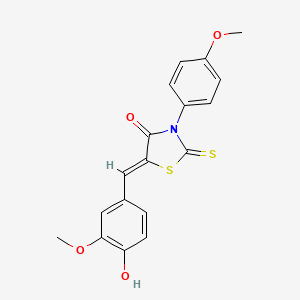
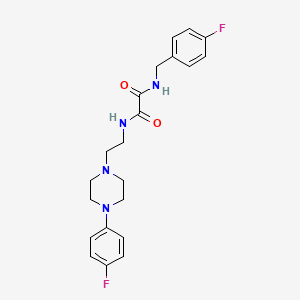
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)
![N-[1-(adamantan-1-yl)ethyl]-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2647384.png)

